4-Methyl-5-trifluoromethyl-2-(4-trifluoromethyl-phenyl)-thiazole
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Overview
Description
4-Methyl-5-trifluoromethyl-2-(4-trifluoromethyl-phenyl)-thiazole is a synthetic organic compound characterized by the presence of a thiazole ring substituted with methyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-trifluoromethyl-2-(4-trifluoromethyl-phenyl)-thiazole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of Substituents: The methyl and trifluoromethyl groups can be introduced via electrophilic substitution reactions using reagents like methyl iodide and trifluoromethyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts: Such as Lewis acids to facilitate the cyclization and substitution reactions.
Purification Techniques: Including crystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-trifluoromethyl-2-(4-trifluoromethyl-phenyl)-thiazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Introduction of various functional groups at the thiazole ring.
Scientific Research Applications
4-Methyl-5-trifluoromethyl-2-(4-trifluoromethyl-phenyl)-thiazole has several applications in scientific research:
Medicinal Chemistry: As a potential pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: In the development of novel materials with unique electronic or optical properties.
Biological Studies: As a probe to study biochemical pathways and interactions.
Industrial Applications: In the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-5-trifluoromethyl-2-(4-trifluoromethyl-phenyl)-thiazole involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulation of signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-phenylthiazole: Lacks the trifluoromethyl groups, resulting in different chemical properties.
5-Trifluoromethyl-2-(4-trifluoromethyl-phenyl)-thiazole: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness
4-Methyl-5-trifluoromethyl-2-(4-trifluoromethyl-phenyl)-thiazole is unique due to the presence of both methyl and trifluoromethyl groups, which confer distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-methyl-5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F6NS/c1-6-9(12(16,17)18)20-10(19-6)7-2-4-8(5-3-7)11(13,14)15/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCNSKZKPVMCQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F6NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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